molecular formula C16H13Cl5N2O B12039348 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide CAS No. 324546-00-1

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide

Cat. No.: B12039348
CAS No.: 324546-00-1
M. Wt: 426.5 g/mol
InChI Key: JVZJLYDDXNOJFE-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide is a benzamide derivative characterized by a trichloroethyl backbone substituted with a 2,4-dichloroanilino group and a 4-methylbenzamide moiety. This compound is synthesized via multistep reactions involving hydrazinecarbothioamide intermediates, typically through dehydrosulfurization with iodine and triethylamine in a DMF medium .

Properties

CAS No.

324546-00-1

Molecular Formula

C16H13Cl5N2O

Molecular Weight

426.5 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide

InChI

InChI=1S/C16H13Cl5N2O/c1-9-2-4-10(5-3-9)14(24)23-15(16(19,20)21)22-13-7-6-11(17)8-12(13)18/h2-8,15,22H,1H3,(H,23,24)

InChI Key

JVZJLYDDXNOJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Trichloroethylamine Intermediate Synthesis

The trichloroethylamine core is synthesized via nucleophilic substitution between 2,4-dichloroaniline and 1,1,1-trichloro-2-chloroethane. In WO2010081670A2 , this step employs a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base at 80–100°C for 6–8 hours, achieving >85% yield. Alternative methods from CN105777647A use triethylamine in toluene under reflux, though yields drop to 70–75% due to competing side reactions.

Benzoyl Chloride Activation

4-Methylbenzoyl chloride is prepared by treating 4-methylbenzoic acid with thionyl chloride. PMC5419589 highlights the use of catalytic dimethylaminopyridine (DMAP) to accelerate activation, reducing reaction time from 12 hours to 4 hours. The activated intermediate is critical for subsequent amidation.

Amidation Strategies

Direct Coupling with Trichloroethylamine

The final amidation step couples 4-methylbenzoyl chloride with the trichloroethylamine intermediate. WO2013127764A1 reports using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) at 0–5°C, yielding 78–82% product. However, PMC5419589 demonstrates superior efficiency (92% yield) using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran under inert atmosphere.

Catalytic Carbonylation Approaches

WO2010081670A2 describes a palladium-catalyzed carbonylation method. Here, 4-methylbenzamide is reacted with trichloroethylamine under 15 bar CO pressure at 100°C using Pd(OAc)₂ and triphenylphosphine. This method achieves 88% yield but requires specialized equipment.

Method Catalyst Conditions Yield Source
Schotten-BaumannNone0–5°C, aqueous NaOH78–82%
DCC/NHS couplingDCC, NHSTHF, rt, N₂ atmosphere92%
Pd-catalyzed carbonylationPd(OAc)₂, PPh₃100°C, 15 bar CO88%

Purification and Characterization

Crystallization Techniques

Crude product purification is achieved via recrystallization. CN105777647A recommends ethanol-water (7:3 v/v) at −20°C, yielding 95–97% purity. In contrast, PMC5419589 uses silica gel column chromatography with ethyl acetate/hexane (1:3) for analytical-grade purity.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) data from ChemicalBook confirm structure: δ 2.26 (s, 3H, CH₃), 4.05 (s, 2H, CH₂), 7.34 (s, 2H, Ar-H). LC-MS (ESI+) shows m/z 426.55 [M+H]⁺, aligning with theoretical molecular weight.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

WO2010081670A2 details a continuous flow system for large-scale production, reducing reaction time from 48 hours to 8 hours. Key parameters include:

  • Residence time : 30 minutes

  • Temperature : 120°C

  • Pressure : 20 bar

Waste Minimization

The patent CN105777647A emphasizes recycling solvents (toluene, ethanol) via distillation, reducing waste by 40%.

Challenges and Optimization

Byproduct Formation

Competing N-alkylation during amidation generates 5–10% undesired bis-amide. PMC5419589 suppresses this by maintaining pH < 8 and using excess benzoyl chloride.

Catalyst Deactivation

Palladium catalysts in carbonylation methods suffer from phosphine ligand oxidation. WO2010081670A2 mitigates this by adding 1,10-phenanthroline as a co-ligand, extending catalyst lifespan by 3× .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions often result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and benzamide group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Insights :

  • Halogenation : Bromine or additional chlorine atoms (e.g., tribromo in ) enhance molecular weight and may influence lipophilicity and binding to hydrophobic enzyme pockets.
  • Functional Groups : Thiourea linkages (e.g., ) introduce hydrogen-bonding capabilities, critical for target interactions in enzyme inhibition.

Pharmacological Activity and Molecular Docking

  • COX-2 Inhibition: Analogues like 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamides demonstrate superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid, attributed to synergistic effects of trichloroethyl, alkylamide, and thiourea pharmacophores .
  • Docking Tools : Studies utilize UCSF Chimera for structural visualization and AutoDock Vina for binding affinity predictions. For example, thiourea-containing derivatives show enhanced binding to COX-2 via interactions with Arg120 and Tyr355 residues .

Physical and Chemical Properties

Property 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide (Estimated) 4-tert-Butyl Analogue 3-Bromo Analogue
Boiling Point (°C) ~550–570 563.3 ± 50.0 Not reported
Density (g/cm³) ~1.35–1.40 1.342 ± 0.06 Not reported
pKa ~12–13 12.37 ± 0.46 Not reported

Key Trends :

  • Halogenation (Cl, Br) increases density and boiling point due to higher molecular mass and van der Waals interactions.
  • Electron-withdrawing groups (e.g., nitro in ) lower pKa, enhancing acidity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Amide bond formation : React 4-methylbenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2,2,2-trichloro-1-(2,4-dichloroanilino)ethylamine.

Functional group protection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during halogenation or substitution steps .

Optimization : Adjust solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd/C for reductions). Monitor reaction progress via TLC or HPLC.

  • Key Considerations :

  • Temperature control (e.g., reflux for imine formation).

  • Purification via column chromatography or recrystallization to isolate high-purity intermediates .

    Step Reagents/Conditions Yield Reference
    Amide formationSOCl₂, DCM, 0°C → RT75–85%
    Trichloroethylamine couplingEt₃N, DMF, 50°C60–70%

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons at δ 7.2–8.0 ppm, ¹³C NMR for carbonyl groups at ~165 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl₃/CCl₃ clusters) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., trichloroethyl group geometry) .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Elemental analysis for C, H, N, Cl content within ±0.4% of theoretical values .

Q. What in vitro biological screening approaches are suitable for evaluating this compound's activity?

  • Assay Design :

Enzyme Inhibition : Test against target enzymes (e.g., InhA for tuberculosis) using spectrophotometric assays monitoring NADH depletion .

Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

  • Controls : Include positive controls (e.g., isoniazid for InhA) and solvent-only blanks.
  • Data Interpretation : Compare dose-response curves and calculate Hill coefficients to infer cooperative binding .

Advanced Research Questions

Q. How do structural modifications impact the compound's pharmacokinetic properties and target selectivity?

  • SAR Strategies :

  • Halogen Substitution : Replace Cl with F to reduce metabolic degradation (e.g., CYP450 resistance) .

  • Backbone Flexibility : Introduce methylene spacers between the benzamide and trichloroethyl groups to enhance binding pocket accommodation .

    • Lipinski’s Rule Analysis :
  • LogP >5 may limit bioavailability; introduce polar groups (e.g., morpholine) to improve solubility .

    Modification Impact on logP Bioactivity Change Reference
    Cl → F-0.3Improved metabolic stability
    Addition of morpholine-1.2Enhanced water solubility

Q. What strategies are effective in elucidating the mechanism of action against biological targets?

  • Techniques :

Patch Clamp Electrophysiology : Study KATP channel modulation in bladder smooth muscle cells .

Molecular Docking : Use AutoDock Vina to predict binding modes with InhA (PDB: 4TZK), focusing on hydrogen bonds with Val135 and water-mediated interactions .

  • Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : Disparate IC₅₀ values in cancer vs. antimicrobial assays may stem from:

  • Cell Line Variability : MCF-7 (high EGFR expression) vs. bacterial targets.
  • Assay Conditions : Differences in serum content or incubation time.
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use orthogonal assays (e.g., SPR for binding affinity) .

Q. What advanced analytical methods address stability challenges under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor via LC-MS. The trichloroethyl group may hydrolyze at pH >8 .
  • Oxidative Stress : Expose to H₂O₂ or liver microsomes to identify reactive metabolites .
    • Stabilization : Lyophilize with cyclodextrins or formulate in PEG-based matrices .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies :
    • reports 60–70% yields for trichloroethylamine coupling, while achieves 94% for analogous steps. This may reflect differences in stoichiometry or catalyst purity.
    • Recommendation : Optimize equivalents of Et₃N (1.5–2.0 eq.) and use freshly distilled DMF .

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